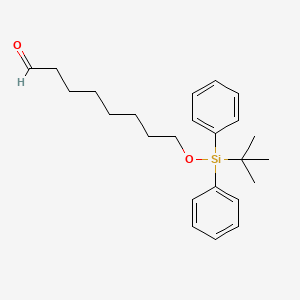

8-(tert-Butyldiphenylsiloxy)octanal

Descripción general

Descripción

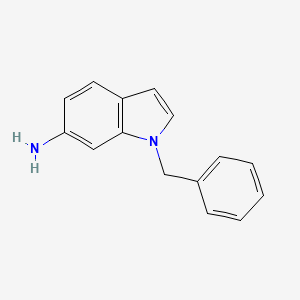

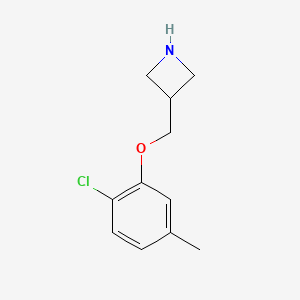

“8-(tert-Butyldiphenylsiloxy)octanal” is a chemical compound with the molecular formula C24H32O2Si . It contains 60 bonds in total, including 28 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aliphatic aldehyde .

Molecular Structure Analysis

The molecular structure of “8-(tert-Butyldiphenylsiloxy)octanal” can be analyzed using quantum chemical computations . The molecule contains a total of 59 atoms, including 32 Hydrogen atoms, 24 Carbon atoms, and 2 Oxygen atoms . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Aplicaciones Científicas De Investigación

Thermal Properties in Silsesquioxane-Based Materials

The homologous series of 8-fold alkyl-substituted octasilsesquioxanes, which includes derivatives similar to 8-(tert-Butyldiphenylsiloxy)octanal, has been studied for its thermal properties. These compounds show thermal stability under nitrogen and air, with potential applications in materials science (Bolln et al., 1997).

Stereocomplementary Synthesis

In the realm of organic chemistry, compounds related to 8-(tert-Butyldiphenylsiloxy)octanal are used in the stereocomplementary construction of optically active bicyclo[4.3.0]nonenone derivatives. This synthesis approach is critical for developing chiral compounds, which have numerous applications in pharmaceuticals and materials science (Mukai et al., 1999).

Lattice-Framework Disilene Preparation

Compounds structurally related to 8-(tert-Butyldiphenylsiloxy)octanal have been utilized in the preparation and study of unique lattice-framework disilenes. These compounds are significant for understanding the properties of disilenes and their potential applications in materials science (Tsutsui et al., 2005).

Surface-Modified Silica Gels

Functionalized octa-(propylsilsesquioxanes), which are related to 8-(tert-Butyldiphenylsiloxy)octanal, have been synthesized and are model compounds for surface-modified silica gels. These compounds have potential applications in catalysis, adsorption, and as supports in various chemical processes (Dittmar et al., 1995).

Synthesis of Urushiol

In the field of organic synthesis, 8-(tert-Butyldiphenylsiloxy)octanal has been used in the synthesis of Urushiol, a component of poison ivy. Understanding the synthesis of such natural products is crucial for the development of treatments and preventive measures (Sato, 1973).

Photochemical Rearrangement Studies

The photochemical and thermal rearrangement properties of compounds structurally related to 8-(tert-Butyldiphenylsiloxy)octanal are studied to understand the mechanisms of such rearrangements. These studies contribute to the broader understanding of photochemistry (Lattes et al., 1982).

Stereochemistry in Heterobicyclo[5.1.0]octanes

The study of stereochemistry in heterobicyclo[5.1.0]octanes, similar to 8-(tert-Butyldiphenylsiloxy)octanal, is significant for understanding the formation of stereoisomers and their potential applications in designing new materials and drugs (Gavrilov et al., 2007).

Pharmacokinetic Studies in Cancer Research

Pharmacokinetic studies of compounds like octa-alpha-butyloxy-zinc phthalocyanine, structurally related to 8-(tert-Butyldiphenylsiloxy)octanal, are significant in evaluating application possibilities in photodynamic cancer treatments (Dressler et al., 1994).

Nanosuspension Fabrication in Cancer Therapy

Compounds like 19-tert-butyldiphenylsilyl-8,17-epoxy andrographolide, structurally similar to 8-(tert-Butyldiphenylsiloxy)octanal, have been used in the fabrication of nanosuspensions for colorectal cancer therapy. This represents the significant role of such compounds in developing novel drug delivery systems (Kansom et al., 2019).

Propiedades

IUPAC Name |

8-[tert-butyl(diphenyl)silyl]oxyoctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-20H,4-7,14-15,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVZYUFZBULOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(tert-Butyldiphenylsiloxy)octanal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)

![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B3112064.png)

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)

![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)